molecular formula C7H10FNO3S B13508221 2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl fluoride CAS No. 2385981-74-6

2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl fluoride

Cat. No.: B13508221
CAS No.: 2385981-74-6
M. Wt: 207.22 g/mol
InChI Key: NQLJZNXJXPZKBI-UHFFFAOYSA-N
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Description

2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C7H10FNO3S It is known for its unique structure, which includes a cyanocyclobutoxy group and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl fluoride typically involves the reaction of 2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl chloride with a fluoride source. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of sulfonic acid derivatives.

    Reduction: The cyanocyclobutoxy group can be reduced under specific conditions to yield corresponding amines.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Dichloromethane, acetonitrile, and tetrahydrofuran are frequently used solvents.

    Catalysts: Lewis acids or bases may be employed to facilitate certain reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Hydrolysis Products: Sulfonic acids and their derivatives.

    Reduction Products: Amines and other reduced forms of the cyanocyclobutoxy group.

Scientific Research Applications

2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluoride derivatives.

    Biology: The compound is studied for its potential as a biochemical probe due to its reactivity with nucleophiles.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of enzyme inhibitors.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various applications, such as enzyme inhibition, where the compound can covalently modify active site residues of target enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl chloride: Similar structure but with a chloride group instead of fluoride.

    2-(1-Cyanocyclobutoxy)ethane-1-sulfonic acid: Hydrolysis product of the sulfonyl fluoride derivative.

    2-(1-Cyanocyclobutoxy)ethane-1-sulfonamide: Formed by substitution of the sulfonyl fluoride group with an amine.

Uniqueness

2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl fluoride is unique due to its combination of a cyanocyclobutoxy group and a sulfonyl fluoride group. This combination imparts distinct reactivity and potential applications that are not shared by its analogs. The presence of the sulfonyl fluoride group makes it particularly useful in biochemical applications where covalent modification of nucleophilic sites is desired.

Properties

CAS No.

2385981-74-6

Molecular Formula

C7H10FNO3S

Molecular Weight

207.22 g/mol

IUPAC Name

2-(1-cyanocyclobutyl)oxyethanesulfonyl fluoride

InChI

InChI=1S/C7H10FNO3S/c8-13(10,11)5-4-12-7(6-9)2-1-3-7/h1-5H2

InChI Key

NQLJZNXJXPZKBI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)OCCS(=O)(=O)F

Origin of Product

United States

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